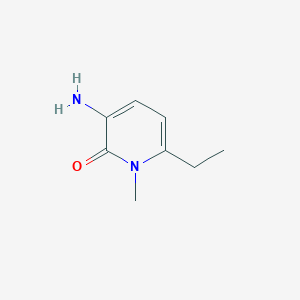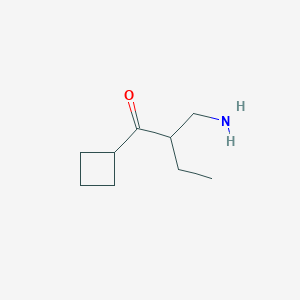![molecular formula C11H19Br B13174006 2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174006.png)
2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane is an organic compound belonging to the bicyclo[2.2.1]heptane family. This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring fused with a three-membered ring. The presence of a bromobutan-2-yl group attached to the bicyclo[2.2.1]heptane core adds to its chemical complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane typically involves a multi-step process. One common method is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclic core under mild conditions . This reaction can be catalyzed by organocatalysts, enabling high enantioselectivity and operational simplicity .
Industrial Production Methods: Industrial production of this compound may involve the reaction of cyclopentadiene with noncyclic olefins, followed by isomerization in the presence of an isomerization catalyst . This method is efficient and economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted bicyclo[2.2.1]heptane derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Aplicaciones Científicas De Investigación
2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various intermediates and products. These reactions can affect biochemical pathways and enzyme activities, making the compound useful in studying molecular mechanisms.
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptane: A simpler analog without the bromobutan-2-yl group.
2-Chlorobicyclo[2.2.1]heptane: Similar structure but with a chlorine atom instead of bromine.
Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with a carboxylate group attached to the bicyclic core.
Uniqueness: 2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane is unique due to the presence of the bromobutan-2-yl group, which imparts distinct chemical reactivity and potential applications. The bromine atom allows for a wide range of substitution reactions, making it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H19Br |
|---|---|
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
2-(1-bromobutan-2-yl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19Br/c1-2-9(7-12)11-6-8-3-4-10(11)5-8/h8-11H,2-7H2,1H3 |
Clave InChI |
GDIZALRBFWQHID-UHFFFAOYSA-N |
SMILES canónico |
CCC(CBr)C1CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


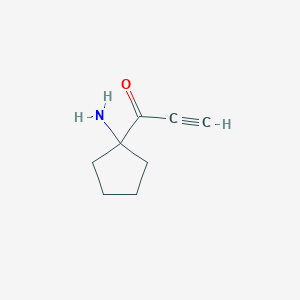

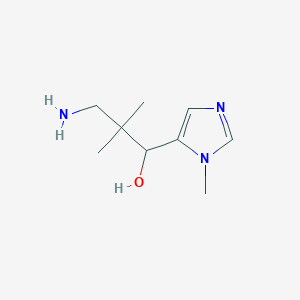
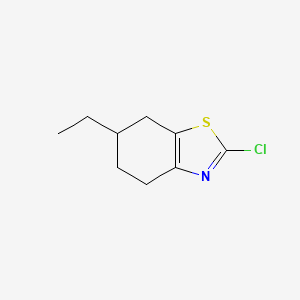
![3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13173938.png)

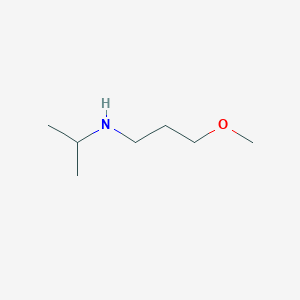

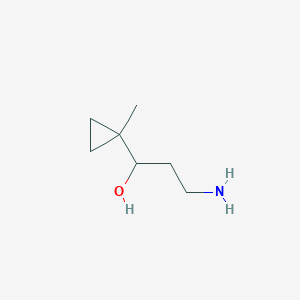
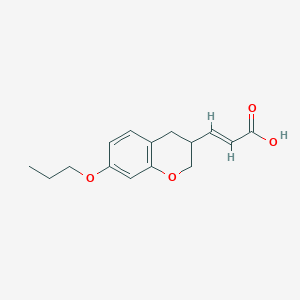
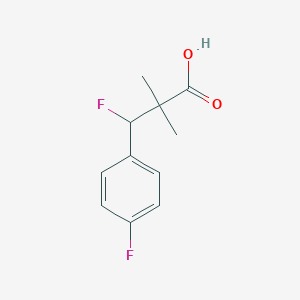
![3-[(Morpholin-4-yl)methyl]azepane](/img/structure/B13173970.png)
